molecular formula C12H11ClN2O2 B14146380 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate CAS No. 62031-02-1

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate

Katalognummer: B14146380
CAS-Nummer: 62031-02-1
Molekulargewicht: 250.68 g/mol
InChI-Schlüssel: NJGGDFRMOZTZBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-chlorobenzoic acid or its derivatives. One common method involves the esterification of 1,3-dimethyl-1H-pyrazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, may be employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The presence of the 2-chlorobenzoate group can enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-yl benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1,3-Dimethyl-1H-pyrazol-5-yl 4-chlorobenzoate: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.

    1,3-Dimethyl-1H-pyrazol-5-yl 2-fluorobenzoate: The fluorine atom can impart different electronic properties compared to chlorine.

Uniqueness

1,3-Dimethyl-1H-pyrazol-5-yl 2-chlorobenzoate is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted synthesis and research applications .

Eigenschaften

CAS-Nummer

62031-02-1

Molekularformel

C12H11ClN2O2

Molekulargewicht

250.68 g/mol

IUPAC-Name

(2,5-dimethylpyrazol-3-yl) 2-chlorobenzoate

InChI

InChI=1S/C12H11ClN2O2/c1-8-7-11(15(2)14-8)17-12(16)9-5-3-4-6-10(9)13/h3-7H,1-2H3

InChI-Schlüssel

NJGGDFRMOZTZBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.